REACTION_CXSMILES
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[Br:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([CH3:20])=[N:17]2)=[CH:12][CH:11]=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:20][C:16]1[CH:15]=[CH:14][C:13]2[C:18](=[CH:19][C:10]([Cl:9])=[CH:11][CH:12]=2)[N:17]=1
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Name
|
|
Quantity
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9 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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9 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C2C=CC(=NC2=C1)C
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Name
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|
Quantity
|
0.5 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was illuminated with a 225 W sunlamp for 6 hours
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Duration
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6 h
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Type
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TEMPERATURE
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Details
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The suspension was cooled
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Type
|
WASH
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Details
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The plug of silica gel was washed with 30% ether in hexane
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Type
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CUSTOM
|
Details
|
the filtrate was evaporated
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Name
|
|
Type
|
product
|
Smiles
|
BrCC1=NC2=CC(=CC=C2C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |